![molecular formula C6H10O3 B14743790 7,8,9-Trioxabicyclo[4.2.1]nonane CAS No. 284-22-0](/img/structure/B14743790.png)
7,8,9-Trioxabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9-Trioxabicyclo[4.2.1]nonane: is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.1418 g/mol It is characterized by its unique bicyclic structure, which includes three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9-Trioxabicyclo[4.2.1]nonane typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of 1,5-cyclooctadiene and borane-methyl sulfide complex in a solvent such as 1,2-dimethoxyethane. The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the temperature is maintained between 50-60°C .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7,8,9-Trioxabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxygen-containing functional groups.
Substitution: Substitution reactions can occur at specific positions within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic media can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield alcohols or ethers.
Scientific Research Applications
Chemistry: 7,8,9-Trioxabicyclo[4.2.1]nonane is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have shown promise in biological applications, including as potential anticancer agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound and its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates. The compound’s bicyclic structure allows it to fit into specific molecular environments, facilitating reactions that are otherwise challenging to achieve .
Comparison with Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: Compared to these similar compounds, 7,8,9-Trioxabicyclo[4.2.1]nonane is unique due to its three oxygen atoms, which provide distinct reactivity and stability. The presence of oxygen atoms in the bicyclic structure enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
284-22-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
7,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-4-6-7-5(3-1)8-9-6/h5-6H,1-4H2 |
InChI Key |
HTGOQTRDXNHQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2OC(C1)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


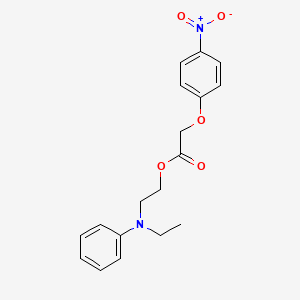

![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

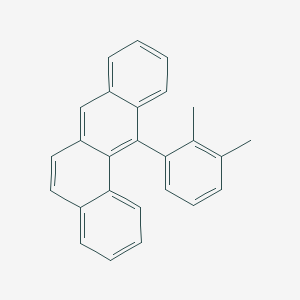
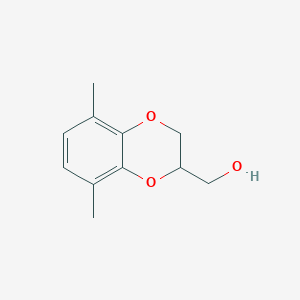
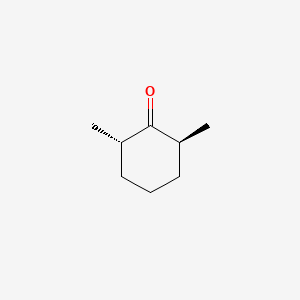
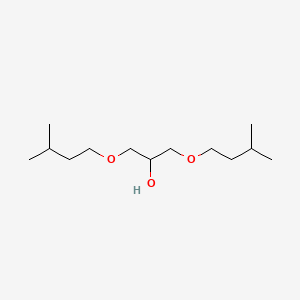
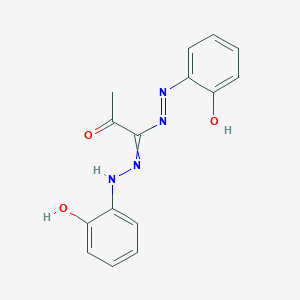

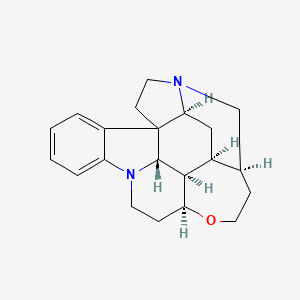
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
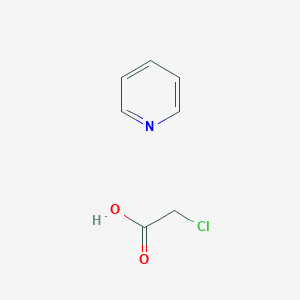
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
